5-methyl-2-phenyl-1H-indol-6-amine
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Overview
Description
5-methyl-2-phenyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 5-position, a phenyl group at the 2-position, and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-1H-indol-6-amine can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 5-methyl-2-phenyl-1H-indole-6-carbaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Fischer indole synthesis is scalable and can be adapted for industrial production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-6-quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of 5-methyl-2-phenyl-1H-indoline-6-amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Indole-6-quinone derivatives.
Reduction: 5-methyl-2-phenyl-1H-indoline-6-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-2-phenyl-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Lacks the methyl and amine groups present in 5-methyl-2-phenyl-1H-indol-6-amine.
5-methylindole: Lacks the phenyl and amine groups.
6-aminoindole: Lacks the methyl and phenyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl, phenyl, and amine groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1H-indol-6-amine |
InChI |
InChI=1S/C15H14N2/c1-10-7-12-8-14(11-5-3-2-4-6-11)17-15(12)9-13(10)16/h2-9,17H,16H2,1H3 |
InChI Key |
FWISNMQEJMQFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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